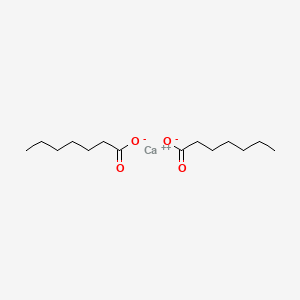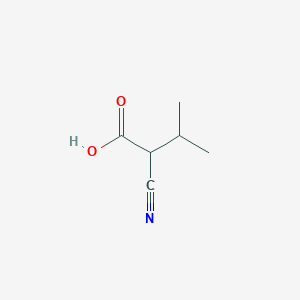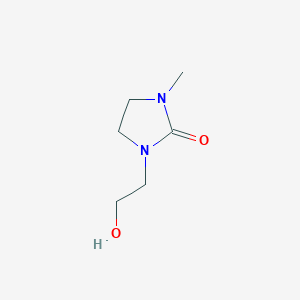
Ethyl 4-((tert-butoxycarbonyl)amino)butanoate
Übersicht
Beschreibung
Ethyl 4-((tert-butoxycarbonyl)amino)butanoate is an organic compound with the molecular formula C11H21NO4. It is primarily used in scientific research as a protected form of the amino acid, γ-aminobutyric acid (GABA). GABA plays a crucial role as an inhibitory neurotransmitter in the central nervous system.
Wirkmechanismus
Target of Action
Ethyl 4-((tert-butoxycarbonyl)amino)butanoate, also known as Ethyl 4-(tert-butoxycarbonylamino) butanoate, is primarily used as a biochemical reagent . It is a derivative of amines and is often used in the protection of amino acids . The primary targets of this compound are therefore amino acids, particularly those involved in the synthesis of phosphatidylserine and ornithine .
Mode of Action
The compound acts as a protecting group for amino acids during chemical reactions . It interacts with the amino group of the amino acids, preventing them from participating in the reaction. This allows for selective reactions to occur on other functional groups present in the molecule .
Biochemical Pathways
The compound is involved in the synthesis of phosphatidylserine and ornithine . Phosphatidylserine is a component of the cell membrane and plays a key role in apoptosis (cell death), while ornithine is an amino acid that plays a role in the urea cycle .
Pharmacokinetics
It is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol , which suggests it could be well-absorbed in the body.
Result of Action
The result of the action of this compound is the protection of the amino group in amino acids, allowing for selective reactions to occur on other functional groups. This is particularly useful in the synthesis of complex molecules such as phosphatidylserine and ornithine .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the compound should be stored in a dark place, sealed, and at room temperature . Its solubility in different solvents also suggests that its action could be influenced by the polarity of the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)butanoate typically involves the protection of the amino group of γ-aminobutyric acid using tert-butoxycarbonyl (Boc) group. This can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods often employ flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This method is more efficient, versatile, and sustainable compared to batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-((tert-butoxycarbonyl)amino)butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the Boc group can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or DMAP in various solvents.
Major Products Formed
The major products formed from these reactions include the free amine (γ-aminobutyric acid) and various substituted derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-((tert-butoxycarbonyl)amino)butanoate is widely used in scientific research due to its role as a protected form of γ-aminobutyric acid. Its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving neurotransmitter functions and interactions.
Medicine: Investigated for its potential therapeutic effects related to GABAergic activity.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-((tert-butoxycarbonyl)amino)butanoate can be compared with other Boc-protected amino acids and derivatives. Similar compounds include:
Ethyl 4-amino butanoate: Another derivative of γ-aminobutyric acid used in similar research applications.
4-(tert-Butoxycarbonyl-methyl-amino)-butyric acid: A related compound with similar protective groups and applications.
This compound stands out due to its specific use as a protected form of γ-aminobutyric acid, making it particularly valuable in studies involving GABAergic neurotransmission.
Eigenschaften
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-15-9(13)7-6-8-12-10(14)16-11(2,3)4/h5-8H2,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCBJEPDZSZUAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728042 | |
| Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228110-66-5 | |
| Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(1-Methylpiperidin-2-yl)methyl]piperazine](/img/structure/B3049894.png)






![1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene](/img/structure/B3049906.png)
![4-[(Bromomethyl)sulfonyl]morpholine](/img/structure/B3049907.png)

